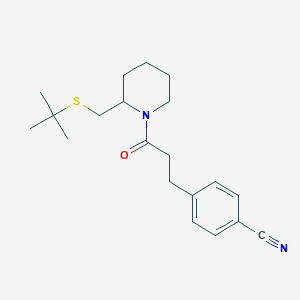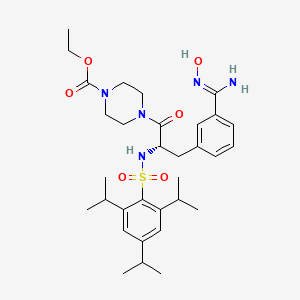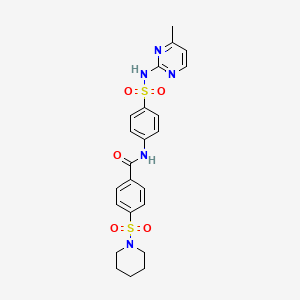
1,3-Bis(2-methylbut-3-yn-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-methylbut-3-yn-2-yl)urea is a chemical compound with the CAS Number: 63989-51-5 . It has a molecular weight of 192.26 and its IUPAC name is N,N’-bis(1,1-dimethyl-2-propynyl)urea . .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-methylbut-3-yn-2-yl)urea is represented by the linear formula C11H16N2O . The InChI code for this compound is 1S/C11H16N2O/c1-7-10(3,4)12-9(14)13-11(5,6)8-2/h1-2H,3-6H3,(H2,12,13,14) .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
1,3-Bis(2-methylbut-3-yn-2-yl)urea derivatives have been studied for their antibacterial and antifungal activities. Alabi et al. (2020) synthesized urea and thiourea derivatives, including 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU), and tested them against various bacterial and fungal strains. They found that these compounds exhibited significant inhibition against specific pathogens, highlighting their potential in antimicrobial applications (Alabi et al., 2020).
Interaction with Anions
Research by Boiocchi et al. (2004) explored the interaction of urea derivatives with various anions. They discovered that 1,3-bis(4-nitrophenyl)urea forms stable complexes with different anions, demonstrating the potential of urea derivatives in chemical sensing and molecular recognition (Boiocchi et al., 2004).
Gelation and Material Science
Lloyd and Steed (2011) investigated the use of 1,3-bis(3-nitrophenyl)urea in hydrogel formation. Their study showed that the compound's ability to form gels in different acids could be utilized for tuning the physical properties of gels, which is valuable in material science and drug delivery systems (Lloyd & Steed, 2011).
Biomimetic Coordination Chemistry
A series of bis-guanidine ligands, potentially including 1,3-bis(2-methylbut-3-yn-2-yl)urea derivatives, were synthesized for use in biomimetic coordination chemistry by Herres-Pawlis et al. (2005). These compounds showed promise in mimicking biological systems and could be important in the development of bio-inspired materials (Herres-Pawlis et al., 2005).
Chemical Synthesis
Pestunovich and Lazareva (2007) focused on the synthesis of Si-containing cyclic ureas, including 1,3-bis[(triethoxysilyl)methyl]tetrahydropyrimidin-2-one. These compounds have potential applications in the field of chemical synthesis, providing novel methods for the production of cyclic ureas (Pestunovich & Lazareva, 2007).
Propiedades
IUPAC Name |
1,3-bis(2-methylbut-3-yn-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-10(3,4)12-9(14)13-11(5,6)8-2/h1-2H,3-6H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRPTFVWYBDBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)NC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2806306.png)
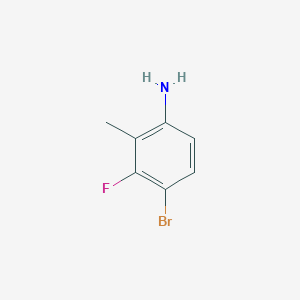
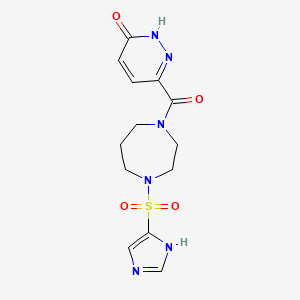
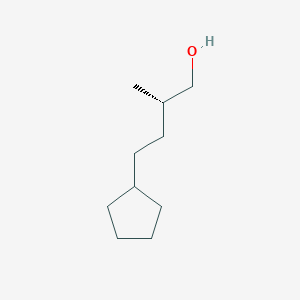
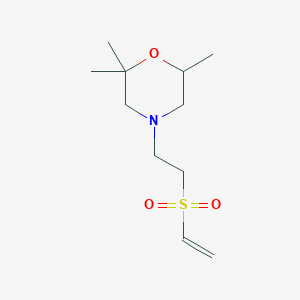
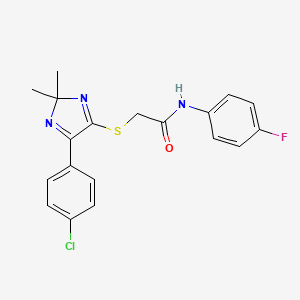
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate](/img/structure/B2806313.png)
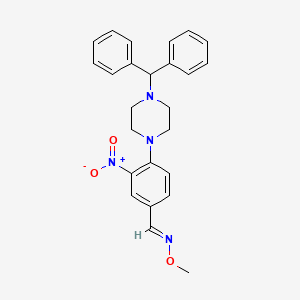
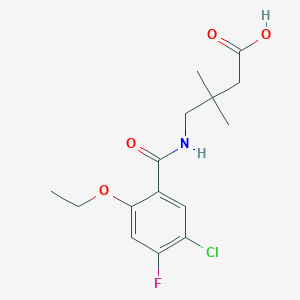
![2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2806320.png)
![4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2806323.png)
